"4-fluoro-1H-pyrazole-3-carboxylic acid" CAS number
"4-fluoro-1H-pyrazole-3-carboxylic acid" CAS number
An In-Depth Technical Guide to 4-fluoro-1H-pyrazole-3-carboxylic acid
CAS Number: 881668-91-3
Abstract
This guide provides a comprehensive technical overview of 4-fluoro-1H-pyrazole-3-carboxylic acid (CAS No. 881668-91-3), a fluorinated heterocyclic building block of significant interest in modern drug discovery and materials science. We will explore its physicochemical properties, logical synthetic pathways, and critical applications, with a particular focus on its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable compound.
Introduction: The Strategic Value of a Fluorinated Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents.[1][2] The introduction of a fluorine atom onto this heterocyclic system is a well-established strategy to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence properties such as metabolic stability, binding affinity, and membrane permeability.[3][4]
4-fluoro-1H-pyrazole-3-carboxylic acid combines three key structural features:
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A Stable Pyrazole Core: A robust aromatic system known for its diverse biological activities.[1]
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A C4-Fluorine Substituent: Strategically placed to modulate the electronic properties of the ring and block potential sites of metabolism without adding significant steric bulk.
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A C3-Carboxylic Acid Group: A versatile functional handle that serves as a primary attachment point for generating diverse libraries of amides, esters, and other derivatives, which is a cornerstone of modern lead optimization campaigns.[5]
This unique combination makes it a highly sought-after intermediate for synthesizing complex molecules targeting a range of diseases.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of 4-fluoro-1H-pyrazole-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 881668-91-3 | [6][7] |
| Molecular Formula | C₄H₃FN₂O₂ | [8] |
| Molecular Weight | 130.08 g/mol | [8] |
| Appearance | Solid | [6] |
| InChIKey | WCXNFMBCBLMCDP-UHFFFAOYSA-N | [8] |
Safety and Handling
As a laboratory chemical, 4-fluoro-1H-pyrazole-3-carboxylic acid requires careful handling in accordance with good industrial hygiene and safety practices.[6]
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Hazard Classifications: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory tract irritation (Category 3).[6]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] All work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[6][10]
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First Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes.[6][11] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person into fresh air.[6] If swallowed, rinse the mouth and consult a physician.[6]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[6]
Synthesis and Reaction Mechanisms
While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine source. The synthesis of pyrazole-3-carboxylic acids often utilizes precursors like furandiones or appropriately substituted β-ketoesters.[12][13]
Proposed Synthetic Workflow
A logical and experimentally sound approach to synthesize 4-fluoro-1H-pyrazole-3-carboxylic acid involves the reaction of a fluorinated β-ketoester with hydrazine hydrate, followed by hydrolysis. This method is widely applicable and allows for the introduction of the key functional groups in a controlled manner.
Caption: Proposed synthetic workflow for 4-fluoro-1H-pyrazole-3-carboxylic acid.
Experimental Protocol (Exemplary)
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Cyclization: To a solution of ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Work-up & Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude residue, ethyl 4-fluoro-1H-pyrazole-3-carboxylate, can be purified by column chromatography or carried forward directly.
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Hydrolysis: Dissolve the intermediate ester in a solution of sodium hydroxide (e.g., 2M aqueous). Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
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Acidification & Product Collection: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The solid product, 4-fluoro-1H-pyrazole-3-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Choices:
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Hydrazine Hydrate: It is the simplest and most common source of the N-N bond required to form the pyrazole ring.
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Ethanol as Solvent: It is a polar protic solvent that effectively dissolves both the ketoester and hydrazine, facilitating the reaction.
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Base-Mediated Hydrolysis: Saponification is a robust and high-yielding method for converting esters to carboxylic acids, which are often insoluble in the final acidic aqueous medium, simplifying isolation.
Applications in Drug Discovery and Development
The primary value of 4-fluoro-1H-pyrazole-3-carboxylic acid lies in its function as a versatile intermediate for building more complex drug candidates. The carboxylic acid moiety is a gateway to a vast chemical space via amide bond formation, a reaction central to medicinal chemistry.
Caption: Role as a scaffold in discovery chemistry workflows.
Key Therapeutic Areas
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Oncology: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site of enzymes. The pyrazole scaffold can be elaborated via its carboxylic acid to introduce side chains that target specific residues, enhancing potency and selectivity.[2]
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Inflammation: Pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as COX-2.[2] This scaffold can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Infectious Diseases: The pyrazole nucleus is present in various antibacterial and antifungal agents.[1][14] Libraries derived from this core can be screened to identify new compounds to combat drug-resistant pathogens.
The fluorine atom at the C4 position is particularly advantageous as it can enhance binding interactions through hydrogen bonding or dipole interactions while simultaneously blocking a common site of oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.
Conclusion
4-fluoro-1H-pyrazole-3-carboxylic acid is more than just a chemical; it is a strategic tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined structure, combining a biologically active pyrazole core with the metabolic stability conferred by fluorine and the synthetic versatility of a carboxylic acid, makes it an exemplary building block. Understanding its properties, synthesis, and safe handling is crucial for researchers aiming to leverage its potential in the creation of next-generation chemical entities.
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